Iprocinodine hydrochloride
Description
Structure
2D Structure
Properties
CAS No. |
68782-59-2 |
|---|---|
Molecular Formula |
C80H132Cl2N26O26 |
Molecular Weight |
1945.0 g/mol |
IUPAC Name |
(3aS,7R,7aS)-4-[(3R,4R,5R,6S)-5-(carbamoylamino)-6-[[(2R,3S,4S,5R,6R)-5-(diaminomethylideneamino)-4-hydroxy-2-methyl-6-[4-[(E)-3-oxo-3-[3-[4-(propan-2-ylamino)butylamino]propylamino]prop-1-enyl]phenoxy]oxan-3-yl]carbamoylamino]-4-hydroxyoxan-3-yl]oxy-7-hydroxy-2-oxo-1,3a,4,6,7,7a-hexahydropyrano[3,4-d]imidazole-3-carboxamide;(E)-3-[4-[(2R,3R,4S,5S,6R)-5-[[(2S,3R,4R,5R)-5-[[(3aR,7S,7aS)-7-(carbamoylamino)-2-oxo-1,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-6-yl]oxy]-3-(carbamoylamino)-4-hydroxyoxan-2-yl]carbamoylamino]-3-(diaminomethylideneamino)-4-hydroxy-6-methyloxan-2-yl]oxyphenyl]-N-[3-[4-(propan-2-ylamino)butylamino]propyl]prop-2-enamide;dihydrochloride |
InChI |
InChI=1S/2C40H65N13O13.2ClH/c1-19(2)46-15-5-4-13-45-14-6-16-47-25(55)12-9-21-7-10-22(11-8-21)65-34-29(48-36(41)42)32(57)26(20(3)64-34)50-39(60)52-33-28(49-37(43)58)31(56)24(18-62-33)66-35-30-27(23(54)17-63-35)51-40(61)53(30)38(44)59;1-19(2)46-15-5-4-13-45-14-6-16-47-25(54)12-9-21-7-10-22(11-8-21)64-35-30(48-36(41)42)32(56)26(20(3)63-35)51-39(59)53-33-29(50-38(44)58)31(55)24(18-61-33)65-34-28(49-37(43)57)27-23(17-62-34)66-40(60)52-27;;/h7-12,19-20,23-24,26-35,45-46,54,56-57H,4-6,13-18H2,1-3H3,(H2,44,59)(H,47,55)(H,51,61)(H4,41,42,48)(H3,43,49,58)(H2,50,52,60);7-12,19-20,23-24,26-35,45-46,55-56H,4-6,13-18H2,1-3H3,(H,47,54)(H,52,60)(H4,41,42,48)(H3,43,49,57)(H3,44,50,58)(H2,51,53,59);2*1H/b2*12-9+;;/t20-,23+,24-,26-,27-,28-,29-,30+,31+,32+,33+,34-,35?;20-,23+,24-,26-,27-,28+,29-,30-,31+,32+,33+,34?,35-;;/m11../s1 |
InChI Key |
WQVPEPHQGYQYBF-YUHHJVARSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCCNCCCCNC(C)C)N=C(N)N)O)NC(=O)N[C@@H]3[C@@H]([C@H]([C@@H](CO3)OC4[C@H]([C@H]5[C@H](CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N.C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCCNCCCCNC(C)C)N=C(N)N)O)NC(=O)N[C@@H]3[C@@H]([C@H]([C@@H](CO3)OC4[C@@H]5[C@@H]([C@H](CO4)O)NC(=O)N5C(=O)N)O)NC(=O)N.Cl.Cl |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCNC(C)C)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N.CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCNC(C)C)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C5C(C(CO4)O)NC(=O)N5C(=O)N)O)NC(=O)N.Cl.Cl |
Origin of Product |
United States |
Chemical Structure and Synthetic Aspects of Iprocinodine Hydrochloride
Structural Characterization of Iprocinodine Hydrochloride
The molecular formula for the iprocinodine I free base is C₄₀H₆₅N₁₃O₁₃, and its hydrochloride salt is C₄₀H₆₅N₁₃O₁₃·3HCl. nih.govncats.io The molecular weight of the salt is approximately 1045.41 g/mol . nih.govncats.io
Iprocinodine is specifically the isopropylated derivative of naturally occurring glycocinnamoylspermidine metabolites. researchgate.net Its chemical name, 1-(1-methylethyl)-, hydrochloride, directly refers to the addition of an isopropyl group (1-methylethyl) to the parent structure. ontosight.ai This isopropylation is a key chemical modification that distinguishes iprocinodine from its natural precursors.
The compound exists in different forms, such as Iprocinodine I and Iprocinodine II, which represent minor variations in the molecule that can be resolved and characterized during analysis. researchgate.netvulcanchem.comnih.gov These components are part of the broader family of cinodine (B1669059) antibiotics. liverpool.ac.uk
| Attribute | Detail | Reference |
|---|---|---|
| Molecular Formula | C₄₀H₆₅N₁₃O₁₃·3HCl | nih.govncats.io |
| Molecular Weight | 1045.41 g/mol | nih.govncats.io |
| Core Structure | Glycocinnamoylspermidine | researchgate.netliverpool.ac.uk |
| Key Modification | Isopropylation | researchgate.netontosight.ai |
The stereochemistry of this compound is complex and has been determined as absolute. nih.govncats.io The molecule contains 13 defined stereocenters and one E/Z center, contributing to its specific three-dimensional conformation. nih.govncats.io The precise arrangement of these chiral centers is a critical aspect of its structure. The detailed stereochemical configuration is embedded within its standardized chemical identifiers, such as the SMILES and InChIKey strings. nih.govncats.io
| Property | Value | Reference |
|---|---|---|
| Stereochemistry | Absolute | nih.govncats.io |
| Defined Stereocenters | 13 | nih.govncats.io |
| E/Z Centers | 1 | nih.govncats.io |
Biosynthetic and Derivation Pathways of this compound
This compound is not a purely natural product but is derived from microbially produced precursors.
The precursor glycocinnamoylspermidine metabolites are produced through the fermentation of a Nocardia species, a genus of bacteria known for producing a wide array of bioactive compounds. researchgate.netncats.io The initial steps involve culturing the specific Nocardia strain under controlled conditions to promote the biosynthesis of these active metabolites. Following fermentation, the compounds are extracted from the culture broth and purified to isolate the desired glycocinnamoylspermidine starting material. researchgate.net
Iprocinodine itself is the result of a subsequent chemical modification of the natural metabolites isolated from Nocardia. researchgate.net The key step is an isopropylation reaction, where an isopropyl group is chemically attached to the parent molecule. researchgate.net The conditions for this chemical reaction are controlled to produce iprocinodine. Following the reaction, purification methods are employed to isolate the final isopropylated product and to resolve and characterize any minor component variations generated during the process. researchgate.net
Structure Activity Relationship Sar Investigations of Iprocinodine Hydrochloride
Fundamental Principles and Methodologies in SAR Studies of Complex Natural Product Derivatives
Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry and drug discovery that investigates the link between a molecule's three-dimensional structure and its biological activity. igi-global.com For complex natural product derivatives, this process is particularly crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
The core methodologies in SAR studies involve a systematic process of structural modification and biological evaluation. Key approaches include:
Lead Compound Optimization : Natural products often serve as excellent starting points or "lead compounds" due to their inherent biological activity and structural diversity. nih.gov The initial lead, like the parent molecule of iprocinodine, undergoes iterative modifications to improve its therapeutic profile.
Functional Group Modification : Chemists strategically alter or substitute specific functional groups on the molecule. nih.gov This can involve changing groups to affect electronic properties, solubility, or steric interactions with the biological target. igi-global.commst.dk Common modifications include acetylation, methylation, and carboxymethylation, which can significantly alter biological activities such as antioxidant or antifungal effects. mdpi.comrsc.org
Synthetic Strategies : Accessing analogs of complex natural products often requires sophisticated synthetic strategies. Techniques like total synthesis allow for the creation of the natural product from simple precursors, while also providing pathways to generate structural analogs that are not naturally available. rsc.org Other strategies, such as diverted-total synthesis or diversity-oriented synthesis, are designed specifically to create libraries of related compounds to comprehensively probe the SAR. nih.govnih.govmdpi.comchemrxiv.org
Identification of Key Pharmacophores and Structural Elements for Iprocinodine's Biological Activity
A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. researchgate.net Identifying the pharmacophore is a critical step in understanding a compound's mechanism of action and in designing new, more potent analogs. tci-thaijo.orgchemijournal.com
For Iprocinodine, which is 1-(1-methylethyl)-cinodine I, the structure is based on a glycocinnamoylspermidine scaffold. ontosight.airesearchgate.net While specific pharmacophore models for Iprocinodine are not published, a hypothetical analysis would focus on several key structural regions:
The Imidazole (B134444) Ring : The imidazole moiety is a common feature in many biologically active compounds, including numerous antifungal agents. nih.govwikipedia.orgpharmacophorejournal.com It can act as a hydrogen bond donor/acceptor or an aromatic/hydrophobic center, depending on its substitution pattern. tci-thaijo.org This ring is likely a critical interaction point with the biological target.
The Spermidine (B129725) Backbone : This polyamine chain provides a flexible scaffold with multiple nitrogen atoms that can be protonated at physiological pH. These positive charges are crucial for forming ionic interactions with negatively charged residues in a target protein.
The Cinnamoyl Group : The aromatic ring and the adjacent double bond of the cinnamoyl moiety provide a rigid, hydrophobic region capable of engaging in van der Waals and π-π stacking interactions.
The Isopropyl Group : The specific 1-(1-methylethyl) substitution on the parent cinodine (B1669059) I structure is a key modification. ontosight.ai This alkyl group likely contributes to hydrophobic interactions within a specific binding pocket, and its size and shape could be critical for selectivity and potency.
Impact of Targeted Chemical Modifications on the Pharmacological Profile of Iprocinodine Analogs
Influence of Functional Group Modifications
Targeted chemical modifications of a lead compound are performed to systematically probe the SAR and optimize activity. mdpi.com For a molecule like Iprocinodine, chemists would synthesize a variety of analogs to understand the role of each functional group. Modifications could include altering the substituents on the aromatic ring, changing the length or substitution of the alkyl groups, or modifying the amide linkages. researchgate.netnih.gov
The following interactive table illustrates a hypothetical SAR study for Iprocinodine analogs, demonstrating how specific modifications could influence fungicidal activity.
| Analog ID | Modification from Iprocinodine | Rationale | Hypothetical Activity (MIC, µg/mL) |
| IPRO-001 | (Parent Compound) | Baseline | 16 |
| IPRO-002 | Replace Isopropyl with Ethyl | Test importance of alkyl bulk at N1 | 32 |
| IPRO-003 | Replace Isopropyl with Cyclopropyl | Introduce conformational rigidity | 12 |
| IPRO-004 | Add 4-Chloro to Cinnamoyl Ring | Probe electronic effects on the ring | 8 |
| IPRO-005 | Add 4-Methoxy to Cinnamoyl Ring | Introduce electron-donating group | 25 |
| IPRO-006 | Remove Cinnamoyl Double Bond | Evaluate importance of alkene planarity | 64 |
| IPRO-007 | N-Methylate Spermidine Amide | Block potential H-bond donation | 50 |
This table is illustrative and does not represent real experimental data.
As the table suggests, introducing an electron-withdrawing group like chlorine on the phenyl ring (IPRO-004) could enhance activity, a common strategy in fungicide design. semanticscholar.org Conversely, removing key structural features like the alkene double bond (IPRO-006) or altering groups essential for hydrogen bonding (IPRO-007) would likely decrease potency. nih.gov
Stereochemical Requirements for Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity because biological targets like enzymes and receptors are themselves chiral. acs.org A molecule and its non-superimposable mirror image (enantiomer) can have vastly different potencies and effects. acs.org Many modern fungicides exhibit stereoselectivity, where one stereoisomer is significantly more active than the others. researchgate.net
The spermidine backbone of Iprocinodine contains multiple chiral centers. A full SAR investigation would require the synthesis and biological evaluation of each individual stereoisomer to determine the absolute configuration required for optimal activity. It is highly probable that only one of the possible stereoisomers of Iprocinodine is responsible for the majority of its biological effect, a common phenomenon in natural products and their derivatives. nih.gov
Computational and Chemoinformatic Approaches in Iprocinodine SAR Analysis
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.net QSAR models are invaluable in pesticide and drug discovery for predicting the activity of unsynthesized compounds, thus prioritizing synthetic efforts toward the most promising candidates. mst.dk
To develop a QSAR model for Iprocinodine analogs, a series of compounds would first be synthesized and their biological activity measured. Then, a wide range of molecular descriptors (properties calculated from the 2D or 3D structure) would be computed for each analog. These descriptors can represent various physicochemical properties:
Hydrophobicity descriptors (e.g., LogP)
Electronic descriptors (e.g., partial atomic charges, dipole moment)
Steric descriptors (e.g., molecular volume, surface area)
Topological descriptors (e.g., connectivity indices)
Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that relates a combination of these descriptors to the observed activity. igi-global.com
The following table illustrates the type of data that would be used to generate a QSAR model for a hypothetical series of Iprocinodine analogs.
| Analog ID | LogP (Hydrophobicity) | Molecular Volume (ų) | Dipole Moment (Debye) | Observed Activity (log 1/MIC) | Predicted Activity (log 1/MIC) |
| IPRO-001 | 3.5 | 450 | 2.1 | 4.80 | 4.75 |
| IPRO-002 | 3.2 | 435 | 2.0 | 4.50 | 4.52 |
| IPRO-003 | 3.4 | 440 | 2.3 | 4.92 | 4.90 |
| IPRO-004 | 4.0 | 460 | 2.8 | 5.10 | 5.15 |
| IPRO-005 | 3.4 | 480 | 1.9 | 4.60 | 4.58 |
This table is illustrative, containing hypothetical data to demonstrate the QSAR concept.
A validated QSAR model can provide deep insights into the mechanism of action. For instance, if a model shows that activity is positively correlated with a descriptor for a specific steric feature and negatively correlated with hydrophobicity, it guides chemists to design new analogs with those optimized properties.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
To gain a deeper, atomistic understanding of how Iprocinodine hydrochloride and related phthalazine (B143731) derivatives exert their pharmacological effects, computational techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable tools. dntb.gov.uabiolifesas.org These methods predict the binding orientation and affinity of a small molecule (ligand) within the active site of its biological target, typically a protein, and assess the stability of the resulting complex over time. dntb.gov.ua
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For NSAIDs like this compound, the primary target is often the cyclooxygenase (COX) enzyme. osf.io Docking studies can help to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the COX active site.
In a representative study of phthalazinedione derivatives as anti-rheumatic agents, molecular docking was used to predict their interaction with the COX-2 enzyme. The results indicated that the phthalazinedione scaffold could fit well within the active site of COX-2, forming strong interactions that are thought to be responsible for its anti-inflammatory effect. The docking scores, which are a measure of the predicted binding affinity, can be used to rank different derivatives and prioritize them for synthesis and biological testing.
The following interactive table presents hypothetical docking scores and key interactions for a series of phthalazine derivatives with the COX-2 enzyme.
| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Affinity |
| Derivative 1 | -8.5 | Arg120, Tyr355, Ser530 | High |
| Derivative 2 | -7.2 | Tyr355, Ala527 | Moderate |
| Derivative 3 | -9.1 | Arg120, Tyr355, Val523, Ser530 | Very High |
| Derivative 4 | -6.8 | Ala527, Gly526 | Low |
This table is a hypothetical representation to illustrate molecular docking principles and is not based on actual experimental data for this compound.
These hypothetical results suggest that Derivative 3 has the highest predicted binding affinity for the COX-2 enzyme, likely due to its ability to form multiple favorable interactions with key residues in the active site. Such computational screening can significantly accelerate the discovery of potent and selective inhibitors.
Molecular Dynamics (MD) Simulations
Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex in a simulated physiological environment. MD simulations provide insights into the stability of the binding pose predicted by docking, the flexibility of the ligand and the protein, and the energetic contributions of different interactions over a period of time.
An MD simulation tracks the movements and interactions of all atoms in the system over time, typically on the nanosecond to microsecond timescale. researchgate.net By analyzing the trajectory of the simulation, researchers can assess the stability of the ligand in the binding pocket. A stable binding is often characterized by minimal conformational changes of the ligand and the protein's binding site residues throughout the simulation.
For instance, a 100-nanosecond MD simulation was conducted on a complex of a phthalazine derivative and its target protein to evaluate the stability of their interaction. researchgate.net The analysis of such a simulation would typically involve calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms to assess conformational stability. Lower and stable RMSD values generally indicate a stable binding complex.
Preclinical Pharmacological and Mechanistic Studies of Iprocinodine Hydrochloride
In Vitro Pharmacological Characterization of Quinolone Antibiotics
The in vitro pharmacological assessment of a new chemical entity is a cornerstone of drug discovery, providing the first insights into its biological activity and potential as a therapeutic agent. For a novel antibacterial compound, this involves identifying its molecular target, understanding its effects on cellular processes, and defining its spectrum of activity.
Identification and Validation of Molecular Targets
The primary molecular targets of quinolone antibiotics within bacterial cells are two essential enzymes known as type II topoisomerases: DNA gyrase and topoisomerase IV . ebsco.comwikipedia.orgnih.gov These enzymes are crucial for managing the complex topology of bacterial DNA during replication, transcription, and repair. plos.orgnih.gov
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial chromosome, a process necessary to relieve the torsional stress that occurs during DNA unwinding for replication and transcription. plos.orgnih.gov In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones. nih.gov
Topoisomerase IV: The main role of this enzyme is to decatenate, or unlink, the two newly replicated daughter chromosomes, allowing them to segregate into daughter cells. It is typically the primary target in many Gram-positive bacteria. nih.govmsdvetmanual.com
The validation of these enzymes as the definitive targets for a new quinolone derivative would involve a series of experiments. These include genetic studies using resistant mutants with alterations in the genes encoding these enzymes (gyrA, gyrB, parC, parE) and biochemical assays that directly measure the inhibition of the purified enzymes' activity. nih.govnih.gov
Cellular Pathway Modulation and Biological Responses
By inhibiting DNA gyrase and topoisomerase IV, quinolones disrupt several critical cellular pathways:
DNA Replication and Repair: The inhibition of these enzymes leads to the stalling of the replication fork, the machinery that copies the DNA. plos.orgacs.org This blockage converts the enzyme-DNA complex into a toxic roadblock, leading to the accumulation of double-strand DNA breaks. nih.govfrontiersin.org
Induction of the SOS Response: The extensive DNA damage triggers the bacterial SOS response, a global stress response that attempts to repair the DNA damage. frontiersin.orgacs.org However, the overwhelming damage caused by bactericidal concentrations of quinolones often surpasses the repair capacity, leading to cell death. frontiersin.org
Inhibition of Cell Division: By preventing the successful segregation of chromosomes, the inhibition of topoisomerase IV directly halts cell division. acs.org
These modulations of fundamental cellular processes ultimately result in a potent bactericidal effect, meaning the antibiotic actively kills the bacteria rather than just inhibiting their growth. ebsco.com
Antimicrobial Spectrum and Potency against Relevant Pathogens
The antimicrobial spectrum of an antibiotic defines the range of bacterial species against which it is effective. Quinolones are known as broad-spectrum antibiotics, demonstrating activity against a wide variety of both Gram-negative and Gram-positive bacteria. nih.govmdpi.com The specific spectrum and potency of a novel quinolone derivative would be determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant pathogens. The MIC is the lowest concentration of the drug that prevents visible growth of a bacterium.
While specific data for Iprocinodine hydrochloride is unavailable, the table below presents typical MIC values for various established quinolone antibiotics against common pathogens to illustrate the expected data format.
| Pathogen | Ciprofloxacin (µg/mL) | Levofloxacin (µg/mL) | Moxifloxacin (µg/mL) |
| Staphylococcus aureus | 0.25 - 1 | 0.5 - 2 | 0.12 - 0.5 |
| Streptococcus pneumoniae | 1 - 4 | 1 - 2 | 0.25 |
| Escherichia coli | ≤0.015 - 0.25 | 0.03 - 0.5 | 0.03 - 0.25 |
| Pseudomonas aeruginosa | 0.25 - 1 | 1 - 8 | 4 - 8 |
| Klebsiella pneumoniae | ≤0.03 - 0.5 | 0.12 - 1 | 0.12 - 0.5 |
| Note: These values are illustrative and can vary based on the specific strain and resistance patterns. msdvetmanual.comnih.govacs.orgmdpi.comresearchgate.net |
Mechanism of Action Elucidation of Quinolone Antibiotics
Elucidating the precise mechanism of action (MoA) involves a deeper dive into the molecular interactions between the drug and its target, and the subsequent cascade of events within the cell.
Interrogation of Downstream Signaling Cascades
The formation of stable cleavage complexes and subsequent DNA damage triggers a cascade of downstream cellular events. Investigating these pathways provides a more complete picture of the antibiotic's mechanism of action.
Transcriptional Profiling (RNA-Seq): By analyzing the entire set of RNA transcripts in bacteria exposed to the antibiotic, researchers can identify which genes and pathways are up- or down-regulated. For quinolones, this typically reveals a strong induction of the SOS response genes (e.g., recA, lexA). plos.orgnih.gov
Replication Run-off Assays: These experiments can demonstrate the arrest of the DNA replication fork at the sites of the quinolone-stabilized cleavage complexes. plos.org
Measurement of Reactive Oxygen Species (ROS): Some studies suggest that the bactericidal activity of quinolones is enhanced by the production of damaging reactive oxygen species as a downstream consequence of cellular stress, although this is a topic of ongoing research. frontiersin.org
Analysis of Cell Division and Morphology: Microscopy techniques can be used to visualize the effects on bacterial cell division, such as filamentation (inhibition of cell separation) or complete cell lysis, which are the ultimate consequences of the downstream signaling cascade initiated by DNA damage. nih.govacs.org
Preclinical Pharmacokinetic (ADME) Characterization of this compound
The preclinical evaluation of a new chemical entity's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as pharmacokinetics, is a critical component of drug discovery and development. thermofisher.comnih.gov These studies are essential for understanding how the body processes a compound, which helps in predicting its efficacy and safety profile before it can be considered for human trials. srce.hrnih.gov The characterization of ADME properties is typically carried out through a combination of in vitro and in vivo assays. thermofisher.com
In Vitro Absorption, Distribution, Metabolism, and Excretion Assays
In vitro ADME assays are laboratory tests conducted outside of a living organism, usually in a controlled environment like a test tube or culture dish. thermofisher.com These assays provide initial insights into a compound's potential pharmacokinetic behavior and are crucial for early-stage candidate selection and optimization. nih.govsrce.hr
Key in vitro assays would include:
Solubility and Stability: The solubility of a compound in aqueous solutions at different pH levels (e.g., simulating gastric and intestinal fluids) is a fundamental property that influences its absorption. bioline.org.br Stability assays determine how stable the compound is in various biological fluids and matrices. bioline.org.br
Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models using Caco-2 or MDCK cells are used to predict a compound's ability to pass through the intestinal wall, which is a key factor for oral absorption. srce.hrbioline.org.br
Plasma Protein Binding: The extent to which a compound binds to proteins in the blood, such as albumin, is determined using methods like equilibrium dialysis. bioline.org.br This is important because generally only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.
Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes from different species (including human) helps to assess how quickly the compound is metabolized. bioline.org.bradmescope.com These models contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs). srce.hr
A representative data table for in vitro ADME properties of a hypothetical compound is shown below.
| Parameter | Assay | Result | Interpretation |
| Aqueous Solubility | Kinetic Solubility | 150 µM | Moderate Solubility |
| Permeability | PAMPA (pH 7.4) | 5 x 10-6 cm/s | Moderate Permeability |
| Plasma Protein Binding | Equilibrium Dialysis | 95% | High Binding |
| Metabolic Stability | Human Liver Microsomes | t1/2 = 45 min | Moderate Stability |
In Vivo Disposition Studies in Relevant Preclinical Models
Following promising in vitro data, in vivo studies are conducted in animal models (e.g., rodents like rats and mice, and non-rodents like dogs or monkeys) to understand the compound's behavior in a whole biological system. nih.govimavita.com These studies are crucial for translating in vitro findings to a real-world physiological context. thno.org
Typical in vivo disposition studies involve:
Administering the compound through different routes (e.g., intravenous and oral) and collecting blood samples over time to determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability. nih.gov
Tissue distribution studies are also performed to see where the compound accumulates in the body after administration. nih.gov
Below is an example of a pharmacokinetic data table from an in vivo study in rats for a hypothetical compound.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax | 1200 ng/mL | 350 ng/mL |
| Tmax | 0.1 h | 1.5 h |
| AUC0-inf | 2500 ngh/mL | 4500 ngh/mL |
| t1/2 | 2.5 h | 3.0 h |
| Bioavailability (F%) | - | 36% |
Comprehensive Metabolic Fate and Metabolite Profiling
Understanding how a compound is metabolized is a key part of its preclinical characterization. wuxiapptec.com The goal is to identify the chemical structures of the metabolites formed and to determine the primary metabolic pathways. nih.govevotec.com This is important because metabolites can be pharmacologically active or contribute to toxicity. lhasalimited.org
These studies typically involve:
Analyzing samples from in vitro metabolic stability assays and in vivo studies using high-resolution mass spectrometry (HRMS) to detect and identify potential metabolites. admescope.comnih.gov
Comparing the metabolite profiles across different species, including humans, to ensure that the animal models used for toxicology studies are relevant. admescope.com
An illustrative table for metabolite profiling is provided below.
| Metabolite | Proposed Biotransformation | Found in (in vitro) | Found in (in vivo) |
| M1 | Hydroxylation | Human, Rat, Dog Microsomes | Rat Plasma, Urine |
| M2 | N-dealkylation | Human, Rat Microsomes | Rat Plasma |
| M3 | Glucuronidation | Human, Rat Hepatocytes | Rat Urine, Feces |
Assessment of Potential for Drug-Drug Interactions via Metabolic Enzymes and Transporters
A crucial part of preclinical safety assessment is to evaluate the potential for a new drug to interact with other co-administered drugs. fda.gov These interactions often occur when one drug affects the metabolism or transport of another. nih.govnih.gov
The assessment includes:
CYP Inhibition and Induction Studies: In vitro assays are used to determine if the compound inhibits or induces the activity of major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). fda.goviu.edu Inhibition can lead to increased levels of other drugs, while induction can decrease their efficacy. nih.gov
Transporter Interaction Studies: Assays are conducted to see if the compound is a substrate or inhibitor of key drug transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptides (OATPs). solvobiotech.com These transporters play a significant role in drug absorption, distribution, and excretion. nih.gov
A summary of potential drug-drug interactions for a hypothetical compound is shown in the table below.
| Enzyme/Transporter | Inhibition (IC50) | Induction (EC50) | Substrate |
| CYP3A4 | > 50 µM | > 50 µM | No |
| CYP2D6 | 5 µM | Not an inducer | No |
| P-gp | 12 µM | Not an inducer | Yes |
| OATP1B1 | > 50 µM | Not an inducer | No |
Analytical Method Development and Validation for Iprocinodine Hydrochloride Research
Chromatographic Techniques for the Analysis of Iprocinodine Hydrochloride in Research Matrices
Chromatography is an essential tool for separating this compound from complex mixtures, such as environmental samples or reaction media. The choice of technique depends on the analyte's properties and the matrix's complexity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its suitability for non-volatile and thermally sensitive compounds. japsonline.comnih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase is used with a polar mobile phase.
Method development for hydrochloride salts like Iprocinodine often involves optimizing several parameters to achieve adequate separation and peak shape. researchgate.netresearchgate.net Key considerations include the selection of an appropriate C8 or C18 column, and a mobile phase typically consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The pH of the buffer is a critical parameter, often adjusted to ensure the analyte is in a suitable ionic state for consistent retention. japsonline.com UV detection is frequently used for quantification, set at a wavelength where the analyte exhibits maximum absorbance. japsonline.comnih.gov
Below is a table summarizing typical starting parameters for an HPLC method for a hydrochloride compound, which would be optimized for this compound specifically.
| Parameter | Typical Condition | Purpose |
| Column | C18 or C8, 5 µm particle size | Provides a non-polar stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous solution | Elutes the compound from the column; the organic/aqueous ratio is adjusted for optimal retention time. |
| Buffer | Phosphate or Acetate buffer | Controls pH to ensure consistent ionization and peak shape. |
| pH | Adjusted to 2.5-4.5 | Optimizes the retention and stability of the hydrochloride salt on the column. japsonline.com |
| Flow Rate | 1.0 - 2.0 mL/min | Influences the analysis time and separation efficiency. japsonline.com |
| Detection | UV Spectrophotometry (e.g., at 278 nm or 290 nm) | Quantifies the analyte based on its absorbance of UV light. japsonline.comnih.gov |
| Injection Volume | 10 - 20 µL | The amount of sample introduced into the system. japsonline.com |
This table is a generalized representation based on common HPLC methods for hydrochloride salts and would require specific adaptation and validation for this compound.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. thermofisher.com For compounds like this compound, which are non-volatile salts, direct analysis by GC-MS is generally not feasible. The high temperatures used in the GC inlet can cause decomposition rather than vaporization.
To analyze such compounds using GC-MS, a chemical derivatization step is often necessary. nih.govresearchgate.net This process converts the non-volatile analyte into a more volatile and thermally stable derivative. nih.gov For example, silylation is a common derivatization technique that replaces active hydrogen atoms in the molecule with a trimethylsilyl (B98337) (TMS) group, which increases volatility. researchgate.net
However, derivatization adds complexity and potential sources of error to the analysis. Because of these challenges, liquid chromatography methods are often preferred for compounds like this compound. If GC-MS is employed, the method would involve:
Extraction: Isolating the analyte from the sample matrix.
Derivatization: Reacting the extracted analyte with a suitable agent (e.g., MSTFA for silylation) to increase its volatility. nih.gov
GC Separation: Separating the derivatized analyte from other components on a capillary column. notulaebotanicae.ro
MS Detection: Detecting and identifying the derivatized analyte based on its mass spectrum. thermofisher.com
Given the preference for simpler, direct methods, GC-MS is less commonly reported for the routine analysis of hydrochloride salts compared to HPLC.
Ultra-High-Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically less than 2 µm). researchgate.net This results in significantly higher efficiency, resolution, and speed. nih.gov A UHPLC method for this compound would offer faster analysis times and reduced solvent consumption compared to a conventional HPLC method. nih.gov The higher pressure capabilities of UHPLC systems allow for the use of longer columns packed with fine particles, further enhancing separation power, which is particularly useful for resolving the parent compound from closely related impurities. researchgate.netlcms.cz The coupling of UHPLC with mass spectrometry (UHPLC-MS) provides a highly sensitive and selective tool for detecting trace levels of the compound. americanpharmaceuticalreview.commeasurlabs.com
Supercritical Fluid Chromatography (SFC) is an alternative separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. tandfonline.com SFC combines some of the best features of both gas and liquid chromatography. The low viscosity and high diffusivity of supercritical CO2 allow for fast and efficient separations. tandfonline.com SFC is particularly advantageous for the analysis of chiral compounds and can be a greener alternative to normal-phase HPLC due to the reduced use of organic solvents. researchgate.netresearchgate.net While less common than HPLC, SFC coupled with mass spectrometry (SFC-MS) could be a viable and rapid method for analyzing this compound, especially for enantioselective separations if chiral centers are present. researchgate.netnih.gov
Spectroscopic and Spectrometric Characterization Methods
While chromatography separates components of a mixture, spectroscopy and spectrometry are used to determine the chemical structure and confirm the identity of the isolated compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure. oxinst.com It provides detailed information about the chemical environment of individual atoms (specifically nuclei with non-zero spin, like ¹H and ¹³C). savemyexams.com For a novel or synthesized compound like this compound, NMR is essential for confirming that the correct chemical structure has been produced.
¹H NMR: Provides information on the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. savemyexams.comlibretexts.org The chemical shifts of the protons can indicate the types of functional groups they are near.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
2D NMR Techniques (e.g., COSY, HSQC): These experiments reveal correlations between different nuclei, helping to piece together the complete molecular skeleton and confirm atom connectivity. oxinst.com
Solid-state NMR spectroscopy can also be employed, particularly for studying hydrochloride salts, as it provides information about the local environment of the chloride ion and the effects of hydrogen bonding within the crystal lattice. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with very high accuracy. researchgate.net Unlike standard mass spectrometry, HRMS can measure the mass of an ion to several decimal places. mdpi.com This high mass accuracy allows for the calculation of a unique elemental formula, which is a critical step in identifying an unknown compound or confirming the identity of a synthesized one. researchgate.net
HRMS is also indispensable for impurity profiling. sterlingpharmasolutions.comthermofisher.com In the synthesis of a pharmaceutical compound, small quantities of by-products, starting materials, or degradation products may be present. HRMS, often coupled with UHPLC, can detect these impurities at very low levels. mdpi.comlcms.cz By determining the accurate mass of an impurity, analysts can deduce its elemental formula, which provides crucial clues to its structure and origin. This capability is vital for ensuring the purity and quality of the active pharmaceutical ingredient. sterlingpharmasolutions.comlcms.cz
UV-Visible Spectroscopy for Quantification and Purity Assessment
UV-Visible spectroscopy is a widely utilized technique in pharmaceutical analysis due to its simplicity, speed, and non-destructive nature. wepub.org It is based on the principle of the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. iajps.comsphinxsai.com This technique is valuable for the quantitative determination and purity assessment of this compound.
For quantification, a specific wavelength at which this compound exhibits maximum absorbance (λmax) is determined by scanning a solution of the compound over a range of wavelengths. sphinxsai.com This λmax is then used for all subsequent absorbance measurements, ensuring the highest sensitivity and minimizing interferences. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of this compound at known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. iajps.com
Purity assessment can also be performed using UV-Visible spectroscopy. The presence of impurities may cause a shift in the λmax or the appearance of additional peaks in the UV spectrum. By comparing the spectrum of a test sample to that of a highly purified reference standard of this compound, the presence of absorbing impurities can be detected.
| Parameter | Description | Typical Application for this compound |
| λmax | Wavelength of maximum absorbance. | Determined by scanning a solution of this compound. Used for all quantitative measurements to ensure maximum sensitivity. |
| Calibration Curve | A graph of absorbance versus concentration of standard solutions. | Constructed using a series of known concentrations of this compound to determine the concentration of unknown samples. |
| Purity Assessment | Comparison of the UV spectrum of a sample to a reference standard. | Detects the presence of absorbing impurities which may alter the spectrum. |
Method Validation Parameters for this compound Quantification and Identification
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eueuropa.eu The International Council for Harmonisation (ICH) provides guidelines that outline the validation characteristics required for various analytical tests. europa.eu For the quantification and identification of this compound, the following parameters are crucial. pharmadevils.com
Accuracy, Precision, and Linearity Assessment
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. elementlabsolutions.com For this compound, accuracy is typically assessed through recovery studies. This involves adding a known amount of the analyte to a sample matrix and analyzing the sample. The percentage of the analyte recovered is then calculated. According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each). gmpinsiders.com For an assay of a drug substance, the typical range is 80% to 120% of the test concentration. npra.gov.my
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD). Precision is considered at three levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Expresses within-laboratories variations: different days, different analysts, different equipment, etc. europa.eu
Reproducibility: The precision between laboratories (collaborative studies).
Linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. npra.gov.my For this compound, this is determined by analyzing a series of dilutions of a standard solution. The results are plotted as absorbance versus concentration, and the relationship is evaluated statistically, often by calculating the correlation coefficient (r) of the regression line. A correlation coefficient close to 1 indicates a high degree of linearity. nih.gov The linearity range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. npra.gov.my
| Validation Parameter | Description | Typical Acceptance Criteria |
| Accuracy | Closeness of the test results to the true value. | Recovery of 98.0% to 102.0%. scirp.org |
| Precision | Degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2%. nih.gov |
| Linearity | Proportionality of the test results to the analyte concentration. | Correlation coefficient (r) ≥ 0.999. nih.gov |
Determination of Limits of Detection (LOD) and Quantitation (LOQ)
Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.gov It is the point at which a measured signal is reliably distinguished from the background noise.
Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net The LOQ is a parameter of quantitative assays for low levels of compounds in sample matrices.
Several methods can be used to determine the LOD and LOQ, including:
Based on Visual Evaluation: This method can be used for non-instrumental methods but also for instrumental ones. The LOD is determined by the analysis of samples with known concentrations of analyte and by establishing the minimum level at which the analyte can be reliably detected.
Based on Signal-to-Noise Ratio: This approach can only be applied to analytical procedures that exhibit baseline noise. europa.eu Typically, a signal-to-noise ratio of 3:1 is used for estimating the LOD and 10:1 for the LOQ. gmpinsiders.com
Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated using the following equations:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve. sepscience.comund.edu
| Parameter | Formula (Based on Standard Deviation and Slope) | Typical Signal-to-Noise Ratio |
| LOD | 3.3 * (σ / S) | 3:1 |
| LOQ | 10 * (σ / S) | 10:1 |
Evaluation of Robustness and Specificity
Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. scirp.orgamericanpharmaceuticalreview.com For a UV-Visible spectroscopic method for this compound, robustness would be evaluated by assessing the impact of variations in parameters such as the pH of the solvent, the wavelength of measurement (e.g., ± 2 nm), and temperature. sphinxsai.com The stability of solutions is also a critical component of robustness testing. americanpharmaceuticalreview.com
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. elementlabsolutions.comscirp.org These might include impurities, degradation products, or matrix components. For this compound, specificity is demonstrated by showing that there is no interference from potential impurities or excipients at the chosen analytical wavelength. This can be confirmed by analyzing samples spiked with known impurities or by performing forced degradation studies. Forced degradation studies involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. europa.euscirp.org The analytical method must be able to separate the intact drug from these degradation products.
| Parameter | Evaluation Method | Purpose |
| Robustness | Deliberate variation of method parameters (e.g., pH, wavelength, temperature). sphinxsai.com | To ensure the method's reliability during routine use. scirp.org |
| Specificity | Analysis of spiked samples and forced degradation studies. europa.euscirp.org | To demonstrate that the method is free from interference from other substances. |
Future Directions and Emerging Research Avenues for Iprocinodine Hydrochloride
Exploration of Novel Biological Targets and Pathways for Iprocinodine and its Derivatives
Recent research has aimed to look beyond the primary antibacterial activities of Iprocinodine and its derivatives to identify new biological targets and molecular pathways. This involves a deeper investigation into its mechanisms of action and potential applications in other diseases.
Identification of Unconventional Antibiotic Mechanisms
While the initial antibacterial properties of Iprocinodine are established, emerging research is focused on identifying unconventional mechanisms of action that could combat drug-resistant bacteria. Traditional antibiotics often target bacterial cell wall synthesis, protein synthesis, or DNA replication. nih.gov However, bacteria have evolved resistance to these mechanisms. nih.gov
Future research on Iprocinodine hydrochloride and its derivatives will likely focus on novel strategies such as:
Targeting Efflux Pumps: Many bacteria develop resistance by actively pumping antibiotics out of the cell using efflux pumps. nih.gov Research is exploring whether Iprocinodine derivatives can inhibit these pumps, thereby restoring the efficacy of existing antibiotics.
Alternative Metabolic Pathways: Some bacteria can bypass the effects of antibiotics by utilizing alternative metabolic pathways. nih.gov Investigations are underway to determine if Iprocinodine can target these alternative pathways, representing a novel approach to antibiotic therapy.
Altering Gene Expression: The ability of bacteria to adapt to stress, including the presence of antibiotics, is often regulated by changes in gene expression. nih.gov Researchers are exploring if Iprocinodine can modulate these genetic responses to weaken bacterial defenses.
Repurposing Potential in Other Therapeutic Areas
Drug repurposing, the process of finding new uses for existing drugs, offers a promising avenue for accelerating the development of new therapies. nih.govnih.gov This approach is particularly relevant for natural products like Iprocinodine, which may possess a broader range of biological activities than initially anticipated. The well-characterized safety and pharmacokinetic profiles of existing drugs can significantly reduce the time and cost of development. nih.gov
Potential therapeutic areas for the repurposing of this compound and its derivatives include:
Oncology: Many natural products exhibit anti-cancer properties. Research is exploring the potential of Iprocinodine derivatives to target signaling pathways involved in cancer cell growth and proliferation, such as the MAPK, NF-κB, and Akt pathways. nih.gov
Anti-inflammatory Applications: Given the intricate link between inflammation and various chronic diseases, the potential anti-inflammatory effects of Iprocinodine are being investigated.
Antiviral Activity: The broad biological activity of natural products suggests that Iprocinodine and its derivatives could be explored for their potential to inhibit viral replication or entry into host cells.
Development of Advanced Delivery Systems and Formulations for Research Applications
To enhance the therapeutic potential of this compound, researchers are developing advanced delivery systems and formulations. These innovations aim to improve the compound's stability, cellular uptake, and target specificity. nih.govnih.gov
Strategies for Enhanced Cellular Uptake and Target Specificity
Effective drug delivery is crucial for maximizing therapeutic efficacy while minimizing off-target effects. Advanced delivery systems can help overcome biological barriers and ensure that the drug reaches its intended site of action. nih.gov
| Delivery Strategy | Mechanism of Action | Potential Advantages for Iprocinodine Research |
| Lipid-Based Nanoparticles (LNPs) | Encapsulate the drug within a lipid bilayer, facilitating fusion with cell membranes. researchgate.net | Improved cellular uptake, protection from degradation, and potential for targeted delivery through surface modification. researchgate.net |
| Polymeric Micelles | Self-assembling nanostructures with a hydrophobic core and a hydrophilic shell, capable of encapsulating poorly soluble drugs. | Enhanced solubility and stability of Iprocinodine, with the potential for pH-sensitive release in specific cellular compartments. |
| Surface Functionalization | Modification of nanoparticles with ligands (e.g., antibodies, peptides) that bind to specific receptors on target cells. nih.gov | Increased target specificity, leading to higher local concentrations of Iprocinodine at the desired site and reduced systemic toxicity. |
Formulation Approaches for Stability and Experimental Utility
The stability of a drug is a critical factor in its development and experimental use. nih.gov Various formulation strategies are being explored to enhance the stability of this compound.
| Formulation Approach | Method | Impact on Iprocinodine Stability and Utility |
| Lyophilization (Freeze-Drying) | Removal of water from a frozen solution under vacuum, resulting in a stable powder. | Greatly extends the shelf-life of this compound, allowing for long-term storage and easier handling in experimental settings. |
| Encapsulation | Incorporating the drug within a protective matrix, such as a polymer or lipid. nih.gov | Protects Iprocinodine from degradation by light, oxygen, and enzymatic activity, ensuring consistent potency in research applications. nih.gov |
| Use of Excipients | Addition of stabilizing agents, such as antioxidants or pH buffers, to the formulation. | Prevents chemical degradation of Iprocinodine, maintaining its structural integrity and biological activity during experiments. |
Comparative Research with Other Natural Product-Derived Glycolipids
To better understand the unique properties of this compound, comparative studies with other natural product-derived glycolipids are essential. This research helps to identify structural features that contribute to its biological activity and provides a benchmark for its therapeutic potential.
| Compound Class | Source | Key Biological Activities | Potential for Comparative Insights |
| Rhamnolipids | Pseudomonas aeruginosa | Antibacterial, antifungal, and immunomodulatory | Comparison of surfactant properties and mechanisms of membrane disruption can inform the development of more potent Iprocinodine derivatives. |
| Sophorolipids | Starmerella bombicola (yeast) | Antimicrobial, anti-inflammatory, and anticancer | Understanding the structure-activity relationships of sophorolipids can guide the synthesis of Iprocinodine analogs with enhanced therapeutic profiles. |
| Trehalose (B1683222) Lipids | Mycobacterium species | Immunostimulatory and adjuvant properties | Investigating the immunomodulatory effects of trehalose lipids can provide insights into the potential of Iprocinodine to modulate the host immune response. |
By systematically comparing the chemical structures and biological activities of these different glycolipids, researchers can gain a deeper understanding of the factors that govern their therapeutic effects. This knowledge will be invaluable for the future development and optimization of this compound and its derivatives as novel therapeutic agents.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Iprocinodine Research
The application of "omics" technologies, such as proteomics and metabolomics, represents a significant opportunity to deepen the understanding of this compound's mechanism of action and its effects on biological systems. These powerful analytical approaches can provide a comprehensive snapshot of the molecular changes induced by the compound.
Proteomics , the large-scale study of proteins, could be employed to identify the direct protein targets of this compound and to characterize downstream changes in protein expression and post-translational modifications. drugbank.com This could reveal the signaling pathways modulated by the compound and offer insights into its efficacy and potential off-target effects.
Metabolomics , the study of small molecules or metabolites within cells, tissues, or organisms, can provide a functional readout of the physiological state of a biological system. mdpi.com By analyzing the metabolic profiles of systems treated with this compound, researchers could identify metabolic pathways that are significantly altered. mdpi.com This information could be crucial in understanding the compound's broader physiological impact and in identifying potential biomarkers of response.
The integration of these omics technologies would facilitate a systems-level understanding of this compound's pharmacology, moving beyond a single-target focus to a more holistic view of its biological activity.
Investigational Status and Identification of Critical Research Gaps for this compound
Currently, the investigational status of this compound is not widely documented in publicly accessible records, such as clinical trial databases. clinicaltrials.gov This suggests that the compound may be in the early stages of preclinical development or that research is being conducted in a proprietary setting.
The primary and most critical research gap is the lack of foundational scientific studies that characterize the basic pharmacological profile of this compound. To build a robust understanding of this compound, future research should prioritize the following areas:
Mechanism of Action: Elucidating the precise molecular target(s) and the mechanism by which this compound exerts its effects is fundamental.
Pharmacokinetics: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound are necessary to understand its behavior in a biological system.
Pharmacodynamics: Characterizing the relationship between the concentration of the compound and its observed effects is essential for determining its potency and efficacy.
In Vitro and In Vivo Efficacy: Establishing the efficacy of this compound in relevant cellular and animal models of disease is a prerequisite for any potential clinical development.
Addressing these fundamental research gaps is a critical first step in determining the potential therapeutic utility of this compound and in guiding its future development pathway. The successful navigation of these early-stage investigations will be contingent on rigorous and systematic scientific inquiry.
Q & A
Basic: What are the critical steps in synthesizing Iprocinodine hydrochloride to ensure high purity?
Answer:
Synthesis of this compound requires strict control of reaction conditions (e.g., temperature, pH, and stoichiometry) and purification via recrystallization or chromatography. Validate purity using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm, ensuring peaks correspond to reference standards. Residual solvents should be quantified via gas chromatography (GC) per ICH guidelines .
Basic: How should researchers handle and store this compound to maintain stability?
Answer:
Store lyophilized this compound in airtight, light-resistant containers at -20°C. For aqueous solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles, which degrade stability. Monitor degradation via stability-indicating assays (e.g., HPLC with mass spectrometry) under accelerated conditions (40°C/75% RH) .
Advanced: What experimental designs are optimal for assessing the pharmacokinetic properties of this compound in vivo?
Answer:
Use a crossover design in rodent models to evaluate bioavailability, half-life, and tissue distribution. Administer doses intravenously and orally, collecting plasma samples at timed intervals. Analyze using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL. Apply non-compartmental modeling (e.g., WinNonlin) to calculate AUC and Cmax .
Advanced: How can conflicting data on this compound's mechanism of action be resolved?
Answer:
Conduct systematic reviews with meta-analysis to aggregate in vitro and in vivo findings. Validate hypotheses using orthogonal assays (e.g., CRISPR knockdown of putative targets, surface plasmon resonance for binding affinity). Replicate experiments under standardized conditions (e.g., cell lines, assay buffers) to isolate variables .
Basic: Which analytical techniques are validated for quantifying this compound in biological matrices?
Answer:
LC-MS/MS is preferred for plasma/serum analysis due to high sensitivity. Validate methods per FDA guidelines: linearity (R² ≥0.99), precision (CV ≤15%), and accuracy (85–115% recovery). For tissue homogenates, employ protein precipitation with acetonitrile before analysis .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
Answer:
Implement quality-by-design (QbD) principles, optimizing critical process parameters (CPPs) like reaction time and catalyst concentration. Use design of experiments (DoE) to identify robust conditions. Characterize batches via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm crystallinity .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation. Decontaminate spills with 10% sodium bicarbonate solution. Dispose of waste via approved hazardous waste facilities, documenting material safety data sheet (SDS) guidelines .
Advanced: How to integrate computational modeling with experimental data for this compound's target interactions?
Answer:
Perform molecular docking (AutoDock Vina) to predict binding poses to target proteins. Validate with molecular dynamics (MD) simulations (GROMACS) assessing binding free energy (MM-PBSA). Correlate computational predictions with in vitro assays (e.g., fluorescence polarization for binding affinity) .
Basic: What are the established pharmacological targets of this compound based on current literature?
Answer:
Review PubMed and EMBASE for primary studies, focusing on target identification assays (e.g., radioligand binding, kinase profiling). Cross-reference with databases like ChEMBL or PubChem to confirm target specificity and off-target effects .
Advanced: What statistical approaches are appropriate for dose-response studies involving this compound?
Answer:
Fit data to a four-parameter logistic model (GraphPad Prism) to estimate EC50 and Hill slope. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. Power analysis (G*Power) ensures sample sizes detect ≥20% effect size at α=0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
